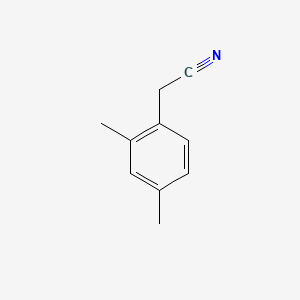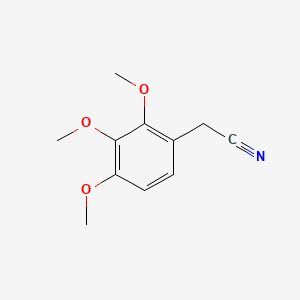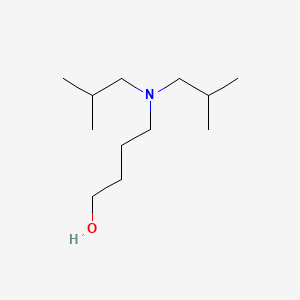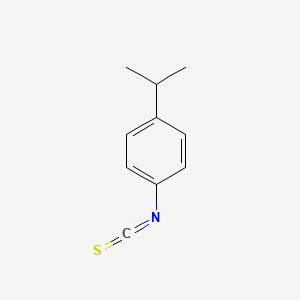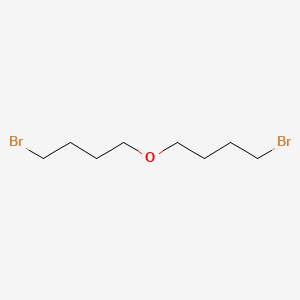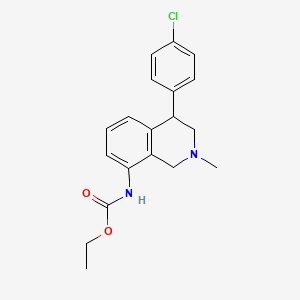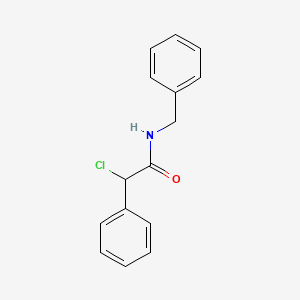
Glycyl-prolyl-arginine
Vue d'ensemble
Description
Gly-Pro-Arg is an oligopeptide.
Applications De Recherche Scientifique
Arginine Metabolism and Nutrition
Arginine, an essential component of Glycyl-prolyl-arginine, plays a critical role in various physiological processes. It is synthesized from amino acids like glutamine, glutamate, and proline. Arginine metabolism involves numerous pathways leading to the production of compounds like nitric oxide, polyamines, proline, and creatine, each vital for biological functions. Dietary or intravenous Arginine supplementation shows potential benefits in cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, besides aiding in wound healing and insulin sensitivity enhancement (Wu et al., 2009).
Arginine's Versatility Beyond Protein
Arginine's metabolic versatility extends beyond protein synthesis. It serves as a precursor for urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine production. Limited availability of Arginine can selectively influence gene expression, particularly genes involved in Arginine metabolism. This highlights the complexity and significance of Arginine metabolism in various physiological processes (Morris, 2006).
Structural Analysis of Arginine-containing Peptides
In the context of this compound, studies on arginine-containing peptides like glycyl-glycyl-arginine (GGArg) provide insights into peptide structure and function. Spectroscopic analysis of such peptides assists in understanding their geometrical parameters, which is crucial for predicting peptide behavior and interactions (Kolev, 2006).
Arginine in Metabolic Engineering
Metabolic engineering research focuses on optimizing microorganisms for L-arginine production, a critical amino acid in this compound. Strategies in metabolic engineering have led to improved production titers of L-arginine, highlighting the biotechnological importance of this amino acid (Shin & Lee, 2014).
Arginine-derived AGEs in Peptide-Glucose Mixtures
Research on arginine-derived advanced glycation end products (AGEs) in peptide-glucose mixtures, especially under heat exposure, reveals the formation of AGE-modified peptides. Understanding the dynamics of such reactions is important for comprehending the impact of this compound in biological systems under various conditions (Frolov et al., 2014).
Mécanisme D'action
Mode of Action
It’s known that peptides containing proline and glycine amino acids, like glycyl-prolyl-arginine, have a pronounced physiological activity . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
This compound may be involved in several biochemical pathways. Arginine, one of the amino acids in this peptide, is known to be metabolized into ornithine, proline, and nitric oxide . These metabolites play important roles in the cardiovascular system, immune system, and nervous system . .
Result of Action
It’s known that peptides containing a pro-gly-pro combination, like this compound, can reduce the secretion of histamine from mast cells and increase vascular permeability . These effects could have significant implications for inflammatory responses and other physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and more . .
Safety and Hazards
Orientations Futures
The future directions of research on Glycyl-prolyl-arginine could involve the development of novel strategies involving dipeptide-based synthesizable molecules and drug development studies . There is also potential for life-changing improvements in diagnosis and targeted treatment related to aminoacyl-tRNA synthetases in human disease .
Analyse Biochimique
Biochemical Properties
Glycyl-prolyl-arginine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the activation of proteinase-activated receptor-2 (PAR-2), a process that is mediated by mast cell α- or β-tryptases . The interaction between this compound and these enzymes is crucial for the initiation of various biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to stimulate the proliferation and differentiation of porcine trophoblast cells through β-catenin and mTOR pathways . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. For instance, it has been shown to mediate the “self-cleavage” of the glycyl radical enzyme superfamily, a process that is crucial for the regulation of cellular activation events .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the peptide plays a role in various time-dependent cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies detailing the dosage effects of this compound in animal models are limited, it is known that the peptide plays a role in various dosage-dependent cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Its degradation occurs via multiple pathways initiated by various enzymes, leading to the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific studies detailing the transport and distribution of this compound are limited, it is known that the peptide plays a role in various transport-dependent cellular processes .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in cells. For instance, the glycine arginine-rich (GAR) domain of the RNA-binding protein nucleolin, which contains this compound, has been shown to regulate the subcellular localization of the protein .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCXBJRLBHWME-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197085 | |
| Record name | Glycyl-prolyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47295-77-2 | |
| Record name | Glycyl-prolyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-prolyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Glycyl-prolyl-arginine in the context of the provided research articles?
A1: While this compound itself is not directly discussed in the provided research articles, a derivative of this tripeptide, tosyl-glycyl-prolyl-arginine-4-nitranilide acetate, plays a crucial role. This modified peptide acts as a substrate for thrombin, a key enzyme in the coagulation cascade []. Researchers utilized this substrate to investigate the impact of the fibrinogen γ’ chain carboxyl terminus on thrombin's enzymatic activity.
Q2: Why is understanding the interaction between thrombin and this compound derivatives important in coagulation research?
A2: Investigating thrombin's interaction with substrates like tosyl-glycyl-prolyl-arginine-4-nitranilide acetate provides valuable insights into the enzyme's activity and its regulation []. By comparing the effects of potential inhibitors like the fibrinogen γ’ chain on thrombin's activity towards different substrates, researchers can elucidate specific mechanisms of action. This knowledge is crucial for understanding coagulation disorders and for developing targeted therapies that can modulate thrombin activity with greater precision.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




